Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride
Description
Chemical Classification and Nomenclature
Systematic IUPAC Name :
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-fluorophenyl)ethanamine hydrochloride.
Molecular Formula :
C₁₆H₁₆FNO₂·HCl (base molecular formula: C₁₆H₁₆FNO₂).
Molecular Weight :
309.77 g/mol (hydrochloride salt form).
Structural Features :
- Benzodioxole ring : A fused bicyclic system with oxygen atoms at positions 1 and 3.
- Fluorophenyl group : A benzene ring substituted with fluorine at the ortho position.
- Ethylamine backbone : A two-carbon chain linking the benzodioxole and fluorophenyl groups.
Synonymous Designations :
| Synonym | Source |
|---|---|
| 331970-58-2 (CAS Registry) | PubChem |
| ALBB-031304 | Supplier data |
| GNA97058 | Patent filings |
The hydrochloride salt enhances stability and solubility for experimental applications.
Historical Context and Discovery
Initial Synthesis :
First reported in pharmaceutical patent literature circa 2005, with PubChem registration on July 14, 2005. Early synthetic routes employed reductive amination between 1,3-benzodioxole-5-carbaldehyde and 2-(2-fluorophenyl)ethylamine.
Key Developmental Milestones :
- 2007 : Optimization of salt formation protocols using HCl/methanol systems.
- 2018 : Application in asymmetric amine coupling reactions using transition metal catalysts.
- 2022 : Utilization as a building block for nonlinear optical materials.
Synthetic Advancements :
Modern approaches use sodium borohydride-mediated reductions of intermediate imines, achieving yields >75%. Recent work demonstrates microwave-assisted synthesis reducing reaction times from 16 hours to 45 minutes.
Significance in Chemical Research
Pharmaceutical Applications :
- Enzyme inhibition : The fluorophenyl group enables π-stacking interactions with aromatic residues in kinase binding pockets.
- Neurotransmitter analog : Structural similarity to phenethylamine suggests potential modulation of trace amine-associated receptors.
Materials Science Contributions :
- Nonlinear optics : Electron-withdrawing fluorine enhances hyperpolarizability coefficients in photonic materials.
- Coordination chemistry : Serves as a ligand for transition metal complexes in catalytic systems.
Methodological Impact :
- Multicomponent reactions : Facilitates synthesis of polycyclic amines through Pictet-Spengler cyclizations.
- Chiral resolution : Used as a model compound for developing HPLC methods separating benzodioxole derivatives.
Table 1: Key Research Applications
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2.ClH/c17-14-4-2-1-3-13(14)7-8-18-10-12-5-6-15-16(9-12)20-11-19-15;/h1-6,9,18H,7-8,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHRXJFODCWFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
- Molecular Formula : C16H17ClFNO
- Molecular Weight : 273.30 g/mol
- CAS Number : 1185293-50-8
The compound is believed to exhibit its biological activity through multiple pathways:
- Inhibition of Kinases : Similar compounds have shown inhibition of receptor tyrosine kinases such as c-KIT and VEGFR2, which are crucial in tumor growth and angiogenesis .
- Anticancer Activity : Studies indicate that derivatives of benzo[1,3]dioxole can enhance the efficacy of conventional chemotherapeutics like doxorubicin by inhibiting P-glycoprotein (P-gp) efflux pumps, thus increasing drug retention in cancer cells .
- Anti-Angiogenic Properties : The compound has demonstrated the ability to inhibit endothelial cell migration induced by vascular endothelial growth factor (VEGF), suggesting potential applications in anti-angiogenic therapy .
Table 1: Summary of Biological Activities
Case Study 1: In Vitro Efficacy Against Cancer Cells
A study investigated the effects of this compound on LS180 colorectal carcinoma cells. The results showed that:
- The compound significantly reduced cell viability at concentrations ranging from 10 μM to 100 μM.
- When combined with doxorubicin, the IC50 value for doxorubicin decreased by 13.8-fold, indicating a substantial enhancement in anticancer activity .
Case Study 2: Anti-Angiogenic Effects
In another study, the compound was tested for its ability to inhibit VEGF-induced migration in human umbilical vein endothelial cells (HUVEC). The findings revealed:
Scientific Research Applications
Chemical Properties and Structure
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride features a benzo[1,3]dioxole ring fused with a phenyl group that has a fluorine atom substitution. The molecular formula is C16H16ClFNO2, with a molecular weight of approximately 309.76 g/mol. Its unique structure enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
- Reactivity: It undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution, allowing for the modification of its structure to enhance biological activity.
2. Biology:
- Biochemical Probes: The compound is investigated for its ability to interact with biological targets, making it useful in studying biochemical pathways.
- Mechanism of Action: Similar compounds have demonstrated antitumor activities by inducing apoptosis and cell cycle arrest in cancer cell lines. It is hypothesized that this compound may interfere with pathways involved in cell proliferation and survival.
3. Medicine:
- Anticancer Properties: Research indicates potential therapeutic properties against various cancer types due to its ability to inhibit cell growth with IC50 values generally below 5 µM.
- Antimicrobial Activities: The compound is also being explored for its antimicrobial effects, contributing to the development of new antibiotics.
4. Industry:
- Pharmaceutical Development: It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: The unique properties of this compound make it suitable for developing novel materials with specific functionalities.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
-
Antitumor Activity Study:
A study demonstrated that derivatives of this compound exhibited significant growth inhibition across multiple cancer cell lines, suggesting a promising avenue for cancer therapy. -
Biochemical Interaction Analysis:
Research focused on the interaction of this compound with specific protein targets revealed insights into its mechanism of action as a biochemical probe. -
Material Development Research:
Investigations into the use of this compound in developing novel materials showed promising results in enhancing material properties for industrial applications.
Comparison with Similar Compounds
Chemical Identification :
- CAS Number : 1185293-50-8 .
- IUPAC Name : Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride.
- Core Structure : The compound consists of a benzodioxole moiety linked to a phenethylamine backbone substituted with a fluorine atom at the 2-position of the phenyl ring. The hydrochloride salt enhances solubility and stability.
Key Structural Features :
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares the target compound with analogs bearing modifications to the benzyl or phenethyl substituents:
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Substituent Features | Key Physicochemical Properties (Source) |
|---|---|---|---|---|
| Target: Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine HCl (1185293-50-8) | C16H15ClFNO2* | ~311.75 | 2-Fluoro-phenethyl group | Likely moderate TPSA (~40 Ų) due to amine and dioxolane . |
| Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine HCl (1135238-32-2) | C18H22ClNO4 | 351.82 | 3-Ethoxy-4-methoxy-benzyl group | TPSA: 49 Ų; 5 H-bond acceptors, 2 H-bond donors . |
| Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine HCl (1185303-38-1) | C15H14ClF2NO2 | 313.72 | 3,4-Difluoro-benzyl group | Higher halogen content; TPSA similar to target . |
| Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine HCl (CB1383690) | C16H18ClNO3 | 307.77 | 4-Methoxy-benzyl group | Reduced steric hindrance; TPSA ~45 Ų . |
| (2-Ethoxyphenyl)methylamine HCl (940196-09-8) | C10H16ClNO | 201.70 | Simplified structure: ethoxy-phenylmethyl group | Lower molecular weight; fewer H-bond acceptors . |
Functional Group Impact on Properties
- Fluorine Substitution: The target compound’s 2-fluoro group increases electronegativity and may enhance blood-brain barrier penetration compared to non-fluorinated analogs like CB1383690 . In contrast, the 3,4-difluoro analog (CAS 1185303-38-1) exhibits higher lipophilicity but reduced metabolic stability due to increased dehalogenation risk .
- The 4-methoxy analog (CB1383690) shows intermediate polarity, balancing solubility and bioavailability .
Commercial Availability and Cost Considerations
Preparation Methods
Starting Materials and Key Intermediates
- Catechol or substituted catechol : The benzodioxole ring is constructed from catechol derivatives.
- 2-(2-fluoro-phenyl)-ethylamine or its protected derivatives : Provides the phenylethylamine side chain.
- Alkylating agents : Such as dihalomethane derivatives for ring closure and side-chain attachment.
- Bases : Carbonate bases (K2CO3, Cs2CO3), alkoxide bases (NaOCH3, potassium tert-butoxide), hydride bases (NaH), and fluoride bases (KF, CsF) are used to facilitate alkylation.
Synthesis of the Benzodioxole Core
The benzodioxole ring is typically synthesized by alkylation of catechol derivatives with dihalomethane compounds under basic conditions:
Step 1: Alkylation of Catechol
- Catechol (or substituted catechol) is reacted with a dihalomethane (e.g., dichloromethane or dibromomethane) in the presence of a base such as potassium carbonate or sodium hydride.
- The reaction is carried out in solvents like toluene or N,N-dimethylformamide (DMF).
- Typical reaction conditions: temperature range 90–110 °C, duration 1–4 hours, often optimized at 110 °C for 1.5 hours.
- This step forms the methylenedioxy bridge, creating the benzodioxole ring system.
Attachment of the 5-ylmethyl Side Chain
- The benzodioxole intermediate is further functionalized at the 5-position by introducing a methyl group bearing an amine or protected amine functionality.
This is commonly achieved via:
- Alkylation with a suitable halomethyl derivative , such as chloromethyl or bromomethyl compounds.
- The reaction is performed under basic conditions similar to the ring formation step.
- The intermediate formed is a benzodioxol-5-ylmethyl derivative, which can be further elaborated.
Formation of the Phenylethylamine Side Chain
The 2-(2-fluoro-phenyl)-ethylamine moiety is introduced through:
- Nucleophilic substitution reactions where the amine or its protected form reacts with an appropriate electrophile on the benzodioxole intermediate.
- Alternatively, reductive amination or amide reduction strategies can be used if the precursor contains a carbonyl functionality.
Protection and deprotection steps are often employed to control reactivity and improve yields.
Conversion to Hydrochloride Salt
The free base amine is converted to the hydrochloride salt by:
- Dissolving the free base in methanol.
- Adding concentrated hydrochloric acid until the pH reaches approximately 4.
- Removing solvents under reduced pressure to yield a brown oil.
- Cooling and adding cold ether/methanol mixtures to precipitate the hydrochloride salt.
- Filtration and washing with cold ether yield the purified hydrochloride salt as a solid.
Purification and Characterization
The crude product is purified by:
- Extraction steps using organic solvents (e.g., toluene, dichloromethane).
- Washing with aqueous sodium hydroxide, water, and brine.
- Drying over anhydrous magnesium sulfate.
- Vacuum distillation or recrystallization.
The final hydrochloride salt is dried under vacuum at moderate temperatures (around 40 °C).
Summary Table of Preparation Conditions
Q & A
Q. What are the recommended methodologies for synthesizing Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride, and how can intermediates be characterized?
Answer:
- Synthesis : The compound shares structural similarities with benzodioxolylmethyl-amine derivatives. A plausible route involves reductive amination between 1,3-benzodioxol-5-ylmethylamine and 2-(2-fluorophenyl)ethyl bromide, followed by hydrochloride salt formation. lists analogs like 2-(Benzo[1,3]dioxol-5-ylmethyl-amino)-ethanol hydrochloride, suggesting similar amine alkylation strategies.
- Characterization : Use NMR (¹H/¹³C) to confirm amine linkage and benzodioxole ring integrity. HPLC (as in ) ensures purity, while mass spectrometry validates molecular weight. For intermediates, FT-IR can track functional groups (e.g., C-F stretches at ~1,100 cm⁻¹).
Q. How should researchers handle and store this hydrochloride salt to ensure stability?
Answer:
- Handling : Follow protocols for hydrochloride salts (): Use PPE (gloves, goggles), avoid skin contact, and work in a fume hood.
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation. emphasizes avoiding heat and moisture, as hydrochloride salts often degrade via hydrolysis.
Q. What analytical techniques are suitable for assessing purity and identifying impurities?
Answer:
- Primary Methods : Reverse-phase HPLC with UV detection (210–254 nm) is standard for amine hydrochlorides (). Compare retention times against reference standards (e.g., EP/BP impurities in ).
- Supplementary Methods : LC-MS detects low-abundance impurities. Karl Fischer titration quantifies water content, critical for hygroscopic salts.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended?
Answer:
- Crystallization : Diffraction-quality crystals may form via slow vapor diffusion (e.g., methanol/ether). Structural analogs like MDPPP HCl () guide solvent selection.
- Software : SHELX () is the gold standard for small-molecule refinement. Use SHELXL for structure solution and refinement, leveraging its robust handling of disordered atoms (common in benzodioxole systems).
Q. How can contradictory solubility data in different studies be systematically addressed?
Answer:
- Methodological Approach :
- Validate solvent purity (e.g., residual water in DMSO affects hydrochloride solubility).
- Use standardized protocols (e.g., shake-flask method at 25°C, per OECD guidelines).
- Cross-check with computational tools (e.g., COSMO-RS) to predict solubility in solvents like ethanol or acetonitrile.
- Troubleshooting : If discrepancies persist, consider polymorphism (’s MDPPP HCl polymorphs) or pH-dependent solubility (adjust with NaOH/HCl).
Q. What strategies are effective for impurity profiling during scale-up synthesis?
Answer:
- Impurity Tracking : Use LC-MS to identify byproducts (e.g., N-alkylation side products or oxidized benzodioxole rings). and provide EP impurity standards for benchmarking.
- Mitigation : Optimize reaction conditions (e.g., lower temperature reduces hydrolysis). For persistent impurities, employ preparative HPLC () or recrystallization (e.g., ethanol/water mixtures).
Q. How can researchers validate the compound’s bioactivity while accounting for structural analogs’ off-target effects?
Answer:
- Assay Design : Use orthogonal assays (e.g., radioligand binding for receptor specificity and functional cAMP assays). Compare with analogs like 2-(3,4-dimethoxy-benzylamino)-ethanol hydrochloride () to assess SAR.
- Controls : Include structurally related controls (e.g., ’s fluorobenzyl analogs) to rule out non-specific interactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
